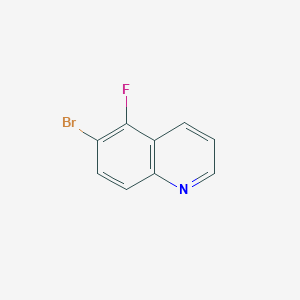

6-Bromo-5-fluoroquinoline

Description

Structure

3D Structure of Parent

Properties

CAS No. |

127827-51-4 |

|---|---|

Molecular Formula |

C9H6BrClFN |

Molecular Weight |

262.50 g/mol |

IUPAC Name |

6-bromo-5-fluoroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |

InChI Key |

HWEIHFOSXDCCQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Bromo 5 Fluoroquinoline and Its Analogs

Established Synthetic Routes to 6-Bromo-5-fluoroquinoline Core

The construction of the fundamental this compound structure can be achieved through classical cyclization reactions using appropriately substituted precursors or by direct, regioselective halogenation of a pre-formed quinoline (B57606) ring.

Precursor-Based Condensation and Cyclization Approaches

The synthesis of the quinoline ring system is often accomplished through well-established named reactions that construct the heterocyclic ring from acyclic or aromatic amine precursors. jptcp.com These methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on the condensation and subsequent cyclization of an aniline (B41778) with a three-carbon unit. jptcp.comwikipedia.orgevitachem.comwikipedia.org

To produce this compound, these reactions would logically employ 4-bromo-3-fluoroaniline (B116652) as the key starting material. thermofisher.com

Skraup-Doebner-von Miller Synthesis: This reaction involves the treatment of an aniline derivative with an α,β-unsaturated carbonyl compound. wikipedia.org A variation of this method successfully produced 8-bromo-6-fluoroquinoline (B1287374) from 2-bromo-4-fluoroaniline, demonstrating the viability of using halogenated anilines as precursors for complex quinoline synthesis. researchgate.net By analogy, reacting 4-bromo-3-fluoroaniline with a suitable three-carbon synthon like acrolein or glycerol (B35011) under acidic, oxidative conditions would yield the target this compound. wikipedia.orgresearchgate.net

Friedländer Synthesis: This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). wikipedia.orgrsc.org The synthesis of various substituted quinolines has been achieved using this method, often catalyzed by acids or bases. wikipedia.orgrsc.org For the synthesis of this compound, a hypothetical precursor would be 2-amino-5-bromo-4-fluorobenzaldehyde, which would undergo condensation and cyclization to form the desired product.

These precursor-based methods are powerful for establishing the core structure with the desired substitution pattern directly on the benzene (B151609) ring portion of the quinoline.

Regioselective Halogenation Techniques for Quinoline Systems

An alternative to building the quinoline ring from precursors is the direct halogenation of a pre-existing quinoline scaffold. Achieving regioselectivity—the ability to introduce a halogen at a specific position—is a significant challenge in synthetic chemistry. Modern techniques have been developed to control the position of halogenation on the quinoline ring system.

While direct bromination of 5-fluoroquinoline (B1202552) could lead to a mixture of products, methods have been developed for site-selective functionalization. For instance, electrophilic bromination of a stable synthetic bacteriochlorin (B1244331) using N-bromosuccinimide (NBS) was shown to be highly regioselective. nih.gov Similar principles can be applied to quinoline systems. The presence of existing substituents, like the fluorine at C5, can influence the electronic properties of the ring and direct incoming electrophiles. The fluorine atom is electronegative, and its presence is known to enhance metabolic stability and influence the electronic environment of the molecule. vulcanchem.com

Advanced Synthetic Transformations and Functionalization of this compound

The bromine atom on the this compound scaffold is a versatile functional handle, enabling a wide array of subsequent chemical modifications. Modern synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, has revolutionized the ability to diversify such halogenated heterocycles.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Iridium-catalyzed Borylation, Palladium-catalyzed transformations)

Transition metal-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize haloquinolines. acs.orgwikipedia.orgnih.gov

A pivotal strategy for functionalizing fluoroquinolines involves an initial iridium-catalyzed C–H borylation. vulcanchem.comacs.org In this process, a 6-fluoroquinoline (B108479) derivative is treated with a boron-containing reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. acs.org This reaction selectively installs a boronic ester group onto the quinoline ring, typically at the C7 position. vulcanchem.comacs.org This borylated intermediate can then be converted to a bromide, such as 7-bromo-6-fluoroquinoline , by reacting it with a bromine source like copper(II) bromide. acs.orgvulcanchem.com

This resulting brominated quinoline is now primed for a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: The bromine atom can be coupled with a wide range of aryl or heteroaryl boronic acids to introduce new carbon-based substituents. vulcanchem.comvulcanchem.comnih.gov This reaction is instrumental in creating biarylquinoline derivatives. vulcanchem.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoquinoline with various amines, such as piperidine. vulcanchem.comvulcanchem.comnih.gov This is a key method for introducing nitrogen-containing functional groups that are often important for biological activity. vulcanchem.com

These palladium-catalyzed methods are highly general and tolerate a wide variety of functional groups, making them exceptionally useful for late-stage diversification in drug discovery and materials science. acs.orgmit.edu

Table 1: Iridium-Catalyzed Borylation and Subsequent Bromination of 6-Fluoroquinoline Derivatives acs.org

| Substrate (1.0 equiv) | Catalyst System | Reagents | Product (Yield) |

|---|

Nucleophilic Substitution Reactions for Diverse Side Chain Introduction

The bromine atom at the C6 position of the quinoline ring can be replaced by various nucleophiles, particularly if it is activated by an adjacent electron-withdrawing group. This process, known as nucleophilic aromatic substitution (SNAr), is a fundamental reaction for introducing diverse side chains. nih.govresearchgate.net

For example, the bromine at C6 in 6-bromo-5-nitroquinoline is readily displaced by cyclic amines. In a study, this compound was treated with nucleophiles like morpholine (B109124) or piperazine (B1678402) in the presence of triethylamine (B128534) under microwave irradiation. This furnished the corresponding 6-morpholinyl- and 6-piperazinyl-5-nitroquinoline derivatives in excellent yields (98% and 87%, respectively). The electron-withdrawing nitro group at the C5 position is crucial for activating the C6 position towards nucleophilic attack. While this example uses 6-bromo-5-nitroquinoline, the principle applies directly to this compound, as the fluorine atom is also strongly electron-withdrawing, which should facilitate similar SNAr reactions.

This strategy is highly effective for installing amine-based functional groups, which are common in pharmacologically active molecules. mdpi.comnih.govtandfonline.comnih.gov

Table 2: Nucleophilic Aromatic Substitution of Activated 6-Bromoquinoline

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150W, 90-120°C) | 4-(5-Nitroquinolin-6-yl)morpholine | 98% |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150W, 90-120°C) | 1-(5-Nitroquinolin-6-yl)piperazine | 87% |

Electrochemical Synthesis and Modification Methods

Electrochemical methods represent a green and efficient alternative to traditional chemical synthesis. These techniques use electrical current to drive chemical reactions, often avoiding the need for harsh reagents or catalysts. While specific examples detailing the electrochemical synthesis of this compound are not prevalent, the application of electrochemistry to the synthesis and modification of quinoline derivatives is an emerging area. researchgate.net

Electrochemical approaches can be used for various transformations, including halogenations and C-H functionalizations, providing a potentially more sustainable route to complex heterocyclic molecules.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful strategy in drug discovery. This approach aims to develop novel chemical entities with potentially enhanced efficacy, improved safety profiles, or the ability to overcome drug resistance mechanisms. mdpi.com The this compound scaffold is a valuable building block for such hybrids due to the versatile reactivity of its bromine and fluorine substituents.

The design of these hybrid structures can follow several strategies, often resulting in molecules with either a cleavable or a non-cleavable linker connecting the quinolone moiety to another active molecule. mdpi.com These hybrid compounds have demonstrated superior antibacterial activity and are less susceptible to bacterial resistance compared to the individual component molecules. mdpi.com

A prominent strategy involves the modification at the C3-carboxylic acid group of the quinolone core. For instance, fluoroquinolones have been hybridized with various heterocyclic systems like triazoles, oxadiazoles, and barbiturates. nih.govdergipark.org.trresearchgate.net One common synthetic route involves converting the carboxylic acid of the fluoroquinolone to a hydrazide. This hydrazide can then react with isothiocyanates to form thiosemicarbazides, which are key intermediates for synthesizing 1,2,4-triazole (B32235) rings. dergipark.org.tr

Another approach involves the condensation of a fluoroquinolone derivative with other heterocyclic structures. For example, the interaction of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate with 1,3-dimethylbarbituric acid in a basic medium yields a quinoline-barbiturate hybrid. researchgate.net Similarly, fused heterocyclic systems can be created. The cyclocondensation of 7,8-diamino-6-fluoroquinoline-3-carboxylate with substituted 5-bis(thioethyl)methylene barbituric acids leads to fluoroquinolone-benzylidene-barbiturate hybrids that incorporate a fused imidazoline (B1206853) moiety. researchgate.net

The following table summarizes representative examples of synthetic strategies for creating fluoroquinolone hybrids, which are applicable to the this compound scaffold.

| Hybrid Type | Synthetic Strategy | Key Intermediates | Resulting Hybrid Structure |

| Fluoroquinolone-Triazole | Reaction of a fluoroquinolone hydrazide with an isothiocyanate, followed by cyclization. | Fluoroquinolone hydrazide, Thiosemicarbazide (B42300) | A fluoroquinolone core linked to a 1,2,4-triazole ring. dergipark.org.tr |

| Fluoroquinolone-Thiazolidine | Treatment of thiosemicarbazide intermediates with ethyl bromoacetate. | Thiosemicarbazide | A fluoroquinolone core linked to a thiazolidinone moiety via a triazole ring. dergipark.org.tr |

| Fluoroquinolone-Barbiturate | Direct interaction of a substituted fluoroquinolone ester with a barbituric acid derivative in a basic medium. | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate | A quinoline core directly linked to a barbiturate (B1230296) ring system. researchgate.net |

| Fused Fluoroquinolone-Imidazoline-Barbiturate | Cyclocondensation of a diamino-fluoroquinolone with a methylene barbituric acid derivative. | 7,8-diamino-6-fluoroquinoline-3-carboxylate | A polycyclic system with fused imidazoline and barbiturate rings on the quinolone scaffold. researchgate.net |

Exploration of Green Chemistry Principles in Halogenated Quinoline Synthesis

Traditional methods for synthesizing quinolines often rely on harsh conditions, such as high temperatures and the use of hazardous reagents and toxic organic solvents, leading to significant environmental concerns and economic drawbacks. nih.govtandfonline.com In response, the principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes for quinolines and their halogenated derivatives. nih.govijpsjournal.com These modern approaches focus on minimizing waste, using safer solvents, reducing energy consumption, and employing recyclable catalysts. tandfonline.comwiley.com

Key green strategies that have been successfully applied to quinoline synthesis include:

Use of Green Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water has been utilized as a solvent for reactions like the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin (B1672199) and sodium pyruvate, offering excellent yields under mild conditions. acs.org Polyethylene glycol (PEG) has also been employed as a recyclable and non-volatile reaction medium for the synthesis of 4-thioquinolines, avoiding the need for a base. wiley.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. One-pot multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions, allowing for the efficient synthesis of complex quinoline derivatives from simple starting materials in a single step. frontiersin.org

Energy-Efficient Methods: Microwave and ultrasound irradiation are used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govijpsjournal.comqeios.com For example, microwave-assisted synthesis has been used for the rapid preparation of 2-methyl-4-quinolones. qeios.com

Benign Catalysts: There is a growing emphasis on replacing hazardous catalysts with more environmentally friendly alternatives. Formic acid has been identified as a versatile and green catalyst for quinoline synthesis. ijpsjournal.com Furthermore, the use of recyclable heterogeneous catalysts, such as certain zirconium salts, has been explored for Friedländer reactions in aqueous media. acs.org Copper-catalyzed reactions using molecular oxygen (from air) as a green oxidant provide an environmentally friendly one-step method for producing 4-quinolones. organic-chemistry.org

These green methodologies are directly applicable to the synthesis of halogenated quinolines, offering significant environmental and economic benefits over classical methods like the Gould-Jacobs and Skraup syntheses. nih.govijpsjournal.com By incorporating principles such as the use of biodegradable solvents, energy-efficient techniques, and non-toxic catalysts, the synthesis of valuable compounds like this compound can be made more sustainable. rsc.org

The table below outlines various green chemistry approaches applicable to quinoline synthesis.

| Green Chemistry Principle | Method/Reagent | Application in Quinoline Synthesis | Advantages |

| Alternative Solvents | Water | Pfitzinger synthesis of quinoline dicarboxylic acids. acs.org | Environmentally benign, readily available, safe. acs.org |

| Polyethylene Glycol (PEG) | Synthesis of 4-thioquinolines. wiley.com | Recyclable, non-volatile, biodegradable, low toxicity. wiley.com | |

| Energy Efficiency | Microwave Irradiation | Synthesis of 4-quinolones. qeios.com | Reduced reaction times, high yields, energy saving. qeios.com |

| Alternative Catalysts | Formic Acid | General quinoline synthesis. ijpsjournal.com | Environmentally friendly, milder conditions, reduced waste. ijpsjournal.com |

| Copper Catalysts with O₂ | Synthesis of 4-quinolones. organic-chemistry.org | Inexpensive catalyst, use of air as a green oxidant. organic-chemistry.org | |

| Process Intensification | Multicomponent Reactions (MCRs) | One-pot synthesis of substituted quinolines. frontiersin.org | High atom economy, reduced waste, simplified purification. acs.orgfrontiersin.org |

| Solvent-Free Conditions | Four-component synthesis of quinoline analogues. frontiersin.org | Eliminates solvent waste, cost-effective, often faster. frontiersin.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 5 Fluoroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of 6-bromo-5-fluoroquinoline derivatives. In the ¹H NMR spectrum of a related compound, 7-bromo-4-chloro-6-fluoro-2-methylquinoline, distinct signals corresponding to the protons on the quinoline (B57606) ring are observed. For instance, the proton at position 8 (H-8) appears as a doublet at δ 8.27 ppm, while the H-5 proton shows as a doublet at δ 7.81 ppm, and the H-3 proton as a singlet at δ 7.40 ppm. acs.org The methyl group protons at position 2 resonate as a singlet at δ 2.70 ppm. acs.org These chemical shifts and coupling patterns provide definitive evidence for the substitution pattern on the quinoline core.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For the same derivative, the carbon atoms directly bonded to the fluorine and bromine atoms exhibit characteristic chemical shifts influenced by the electronegativity of the halogens. The carbon at position 6 (C-6), attached to fluorine, resonates at δ 156.2 ppm with a large coupling constant (J = 250 Hz) due to the C-F coupling. acs.org The carbon at position 7 (C-7), bonded to bromine, is found at δ 113.7 ppm. acs.org Other carbon signals are assigned based on their chemical environment and through correlation with ¹H NMR data via 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Data for 7-Bromo-4-chloro-6-fluoro-2-methylquinoline acs.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | 2.70 (s) | 24.5 |

| 3 | 7.40 (s) | 122.2 |

| 4 | - | 141.0 (d, J = 5 Hz) |

| 4a | - | 124.2 (d, J = 9 Hz) |

| 5 | 7.81 (d, J = 9.0 Hz) | 108.1 (d, J = 26 Hz) |

| 6 | - | 156.2 (d, J = 250 Hz) |

| 7 | - | 113.7 (d, J = 24 Hz) |

| 8 | 8.27 (d, J = 6.6 Hz) | 133.6 (d, J = 1 Hz) |

| 8a | - | 145.2 (d, J = 1 Hz) |

| C=O | - | 158.8 (d, J = 3 Hz) |

s = singlet, d = doublet

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. diva-portal.orgmagritek.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For 7-bromo-4-chloro-6-fluoro-2-methylquinoline, the ¹⁹F NMR spectrum shows a single resonance at δ -108 ppm, confirming the presence and specific location of the fluorine atom on the quinoline ring. acs.org This technique is invaluable for verifying the regiochemistry of fluorination in the synthesis of this compound and its derivatives. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. researchgate.netacs.orgnih.gov

COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. researchgate.netacs.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the positions of substituents that lack protons, such as the bromo and fluoro groups. nih.gov

These techniques collectively provide a comprehensive and unambiguous structural assignment of this compound derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. gbiosciences.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. acs.org For instance, the calculated exact mass for the protonated molecular ion [M+H]⁺ of 7-bromo-4-chloro-6-fluoro-2-methylquinoline (C₁₀H₇BrClFN) is 273.9429, and the experimentally found mass is 273.9424, which is in excellent agreement. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule initially loses an electron to form a molecular ion (M⁺), which is often unstable and breaks down into smaller, charged fragments. gbiosciences.com The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity (M⁺ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu Analysis of the fragmentation pathways helps to deduce the connectivity of atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. researchgate.netdergipark.org.trmdpi.com

IR Spectroscopy : The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scialert.net C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1620-1450 cm⁻¹ region. nih.govscialert.net The C-F stretching vibration usually gives a strong absorption in the 1400-1000 cm⁻¹ range, while the C-Br stretching vibration appears at lower wavenumbers, typically between 700 and 500 cm⁻¹. For 7-bromo-4-chloro-6-fluoro-2-methylquinoline, characteristic IR peaks are observed at 1612, 1588, 1016, 845, and 707 cm⁻¹. acs.org

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. dergipark.org.tr The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: General IR Absorption Regions for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Quinoline Ring (C=C, C=N) | Stretching | 1620 - 1450 |

| C-F | Stretching | 1400 - 1000 |

| C-Br | Stretching | 700 - 500 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the aromatic quinoline ring system. researchgate.netscience-softcon.de The quinoline core gives rise to characteristic absorption bands due to π → π* transitions. researchgate.net The UV spectrum of moxifloxacin, a related fluoroquinolone, shows two major absorption bands with maxima at approximately 290 nm and 340 nm. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of substituents on the quinoline ring. The bromo and fluoro substituents on the this compound core are expected to cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to the unsubstituted quinoline. This analysis helps in understanding the electronic structure of the molecule. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise molecular structure of crystalline solids. This technique provides unequivocal proof of a compound's constitution, configuration, and conformation by mapping the electron density of a single crystal. For complex heterocyclic systems like quinoline derivatives, where isomerism is common, X-ray diffraction is crucial for unambiguous structural assignment. vulcanchem.comiucr.org

The process involves irradiating a high-quality single crystal with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously recorded. researchgate.net Software programs, such as those in the SHELX suite, are then used to solve the phase problem and refine the structural model against the experimental data, yielding a detailed picture of atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com

While a specific crystal structure for this compound is not publicly documented, the crystallographic parameters of closely related halogenated quinoline derivatives provide significant insight into the structural features that can be expected. For instance, the analysis of various fluoroquinolone derivatives confirms their molecular geometries and intermolecular interactions, which are critical for structure-activity relationship studies. iucr.orgresearchgate.net

Detailed Research Findings:

In a study of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, a related fluoroquinolone, single-crystal X-ray diffraction provided precise metric parameters. researchgate.net The compound was found to crystallize in the triclinic system with the space group P1. researchgate.net Similarly, the crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an intermediate in the synthesis of the antibiotic ozenoxacin, was determined, providing key structural data for a brominated quinoline core. researchgate.net These analyses reveal how different substituents influence the crystal packing through various intermolecular forces, including hydrogen bonding and π-π stacking. mdpi.com

The data obtained from such studies are typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), ensuring their accessibility for the scientific community. researchgate.netacs.org

| Parameter | (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one researchgate.net | 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net |

| Formula | C₁₉H₁₄ClFN₂O₂ | C₁₄H₁₂BrNO₃ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| a (Å) | 8.9893(3) | 8.4134(5) |

| b (Å) | 9.5324(3) | 9.5365(6) |

| c (Å) | 10.1917(4) | 9.6154(7) |

| α (°) ** | 95.1780(10) | 60.728(2) |

| β (°) | 96.5320(1) | 83.130(2) |

| γ (°) ** | 116.3930(10) | 66.331(2) |

| Volume (ų) | 767.42(5) | 613.52(7) |

| Z | 2 | 2 |

| Temperature (K) | 100(2) | 296(2) |

| CCDC No. | 2440467 | Not specified |

Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) in Compound Characterization

Thermal analysis techniques are essential for evaluating the stability, purity, and phase behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed in the characterization of pharmaceutical and materials science compounds, including quinoline derivatives. semanticscholar.orgrsc.orgacs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability and decomposition profile of a compound. The resulting TGA curve provides information on decomposition temperatures, the presence of residual solvents or water, and the amount of inorganic residue. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic transitions, such as melting, crystallization, glass transitions, and solid-solid phase transitions. researchgate.net For quinoline derivatives, DSC is used to determine melting points, which are key indicators of purity, and to study polymorphism, which can affect a compound's physical properties. rsc.org

Detailed Research Findings:

Studies on various fluoroquinolone compounds have utilized TGA and DSC to establish their thermal behavior. rsc.org For example, the thermal stability of fluoroquinolones like sparfloxacin, besifloxacin, and gemifloxacin (B1671427) was compared, revealing a stability sequence based on their decomposition activation energies. rsc.org

In a study on tetrahydro-7H-indeno[2,1-c]quinoline derivatives, TGA/DSC experiments showed high thermal stabilities, with decomposition temperatures occurring around 280°C. researchgate.net The experiments also quantified the enthalpies associated with fusion and decomposition, providing deeper insight into the energetics of their phase transitions. researchgate.net These findings are critical for understanding the material's behavior under thermal stress, which is vital for storage and processing.

| Compound | Fusion Temperature (Tf) researchgate.net | Decomposition Temperature (Td) researchgate.net | Fusion Enthalpy (ΔHf) researchgate.net | Decomposition Enthalpy (ΔHd) researchgate.net |

| 2-methyl-tetrahydro-7H-indeno[2,1-c]quinoline | 102.1 °C | 283.4 °C | 19.3 kJ/mol | 79.5 kJ/mol |

| 2-methoxy-tetrahydro-7H-indeno[2,1-c]quinoline | 109.9 °C | 285.1 °C | 19.9 kJ/mol | 70.3 kJ/mol |

| 2-ethyl-tetrahydro-7H-indeno[2,1-c]quinoline | 81.3 °C | 277.6 °C | 19.0 kJ/mol | 71.9 kJ/mol |

| 2-fluoro-tetrahydro-7H-indeno[2,1-c]quinoline | 99.4 °C | 285.5 °C | 19.9 kJ/mol | 67.0 kJ/mol |

| 2-phenyl-tetrahydro-7H-indeno[2,1-c]quinoline | 95.8 °C | 276.9 °C | 19.4 kJ/mol | 73.1 kJ/mol |

Computational and Theoretical Investigations of 6 Bromo 5 Fluoroquinoline and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and intrinsic reactivity of 6-bromo-5-fluoroquinoline and its analogs. By solving approximations of the Schrödinger equation, DFT can determine molecular orbital energies, electron density distribution, and other key electronic descriptors.

Researchers commonly employ DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. Such calculations have been performed on various halogenated quinolines and related heterocyclic systems to ensure the optimized structure corresponds to a true energy minimum.

A critical aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. For instance, in studies of similar halogenated quinoline (B57606) derivatives, the HOMO-LUMO gap was calculated to assess how different substituents influence the molecule's stability. In one study on halogenated N-(phenyl)-1-(quinoline-2-yl)methanimine derivatives, the energy gap (ΔE) was found to be a key determinant of chemical reactivity, with solvation in an aqueous environment shown to enhance molecular stability. acs.org

DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby forecasting the molecule's reactivity in chemical reactions. For related 6-bromo quinazoline (B50416) derivatives, DFT analysis has been used to confirm thermodynamic stability and correlate theoretical IR spectra with experimental data. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Fluoroquinolone Analogs

| Descriptor | Typical Value/Observation | Significance |

| EHOMO | Varies with substitution | Indicates electron-donating ability |

| ELUMO | Varies with substitution | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Lower gap suggests higher reactivity | Predicts chemical stability and reactivity |

| Partial Atomic Charges | Calculated for each atom | Identifies electrophilic/nucleophilic sites |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions in Solution

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its analogs in a solvated environment, typically water, over a specific period. These simulations provide detailed information on conformational flexibility and intermolecular interactions that are not accessible through static quantum calculations.

In a typical MD study, the molecule is placed in a simulated box of solvent molecules, and Newton's equations of motion are solved iteratively to track the trajectory of every atom over time. This allows for the analysis of conformational changes and the stability of the molecule's structure. For example, MD simulations on 6-bromo quinazoline derivatives complexed with the Epidermal Growth Factor Receptor (EGFR) were run for 100 nanoseconds to evaluate the stability of the ligand-protein complex. nih.gov The Root Mean Square Deviation (RMSD) of the atomic positions is often monitored to assess conformational stability, with lower and more stable RMSD values indicating a stable binding pose. nih.gov

MD simulations are also crucial for understanding how a molecule interacts with its immediate environment. By analyzing the trajectory, researchers can identify and quantify hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. Ab initio MD simulations on the fluoroquinolone levofloxacin (B1675101) have been used to characterize the dynamics of water solvation shells and understand protonation and deprotonation mechanisms in aqueous solutions. nih.gov These simulations can reveal the role of water in mediating molecular interactions and stabilizing specific conformations, which is vital for predicting the behavior of the compound in a biological medium.

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction and Interaction Site Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is instrumental in identifying potential biological targets for compounds like this compound and predicting their binding affinity.

The process involves placing the ligand (the small molecule) into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. Lower binding energy values suggest a more favorable interaction. Docking studies on fluoroquinolone analogs have been performed against various targets, including bacterial enzymes like DNA gyrase and topoisomerase IV, which are the primary targets for this class of antibiotics. nih.govnih.gov

These studies reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the receptor's active site. For example, docking studies of various fluoroquinolones have identified critical hydrogen bonds with serine and aspartate residues in the quinolone resistance-determining region (QRDR) of DNA gyrase. nih.gov In studies on 6-bromo quinazoline analogs targeting EGFR, docking predicted binding energies of -5.3 to -6.7 kcal/mol and identified key hydrogen bond interactions within the active site. nih.gov Similarly, a bromo-fluorophenyl derivative showed binding energies of approximately -7.0 kcal/mol with bacterial enzymes like dihydrofolate reductase (DHFR). mdpi.com

Table 2: Example Molecular Docking Results for Quinolone Analogs against Various Targets

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| 6-Bromo quinazoline analog | EGFR | -6.7 | Met793 |

| Fluoroquinolone analog | DNA Gyrase (GyrA) | -8.0 to -10.0 | Ser83, Asp87 |

| Bromo-fluorophenyl analog | DHFR | -7.07 | Asp27 |

| Halogenated quinoline analog | MAO-B | -8.5 | Tyr435, Cys172 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding therapeutic efficacy in vivo)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be used to predict properties like antibacterial potency (e.g., Minimum Inhibitory Concentration, MIC) based on calculated molecular descriptors.

A QSAR study begins with a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. tandfonline.com Statistical methods, such as Multilinear Regression (MLR), are then used to build a predictive model.

For example, a QSAR study on fluoroquinolone derivatives against E. coli produced a model linking the logarithm of the MIC to specific atomic charges and the LUMO energy. researchgate.net The resulting equation allows for the prediction of antibacterial activity for new, unsynthesized analogs. researchgate.net More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic properties are predicted to increase or decrease activity, guiding the rational design of more potent compounds. nih.gov Such models have shown good statistical significance and predictive ability for quinoline derivatives. nih.govtandfonline.com

The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (q²). A robust model typically has high values for these parameters, indicating a strong correlation and good predictive power. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally. nih.gov For reactions involving this compound, such as halogenation, substitution, or metal-catalyzed cross-coupling, computational methods can provide a step-by-step map of the reaction pathway.

By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the geometry of the transition state—the energy maximum along the reaction coordinate—and calculating its associated activation energy. This energy barrier determines the reaction rate. For instance, computational studies can be used to explore whether a reaction, such as the C5-halogenation of a quinoline ring, proceeds through a radical pathway or an electrophilic aromatic substitution. nih.gov Radical inhibition experiments, which show a significant decrease in product yield, can support a computationally proposed radical mechanism. nih.gov

These studies often involve calculating the Intrinsic Reaction Coordinate (IRC), which confirms that the identified transition state correctly connects the reactants and products. tandfonline.com This level of mechanistic detail allows chemists to understand how factors like catalysts, solvents, and substituents influence reaction outcomes, enabling the optimization of reaction conditions and the prediction of product selectivity.

Investigation of Biological and Pharmacological Activities Mechanistic and in Vitro Focus

General Enzyme Inhibition and Receptor Binding Studies (e.g., MMP-2/9 inhibitors)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. The overexpression and unregulated activity of certain MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), have been implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, the development of MMP inhibitors has become a key strategy in anticancer drug discovery.

While direct studies on 6-bromo-5-fluoroquinoline as an MMP-2/9 inhibitor are not extensively documented, research on structurally related quinoline (B57606) derivatives has provided valuable insights into their potential inhibitory activities. A study on various substituted quinolone derivatives revealed that the position of substituents on the quinoline moiety significantly influences their inhibitory potency against MMP-2 and MMP-9. nih.gov

For instance, derivatives with substituents at the C-7 position of the quinolone ring demonstrated IC₅₀ values ranging from 0.81 to 10 mM against MMP-2. nih.gov In contrast, compounds with substituents at the C-5 position showed a slightly lower potency, with IC₅₀ values in the range of 5.7 to 10 mM. nih.gov The inhibitory activity against MMP-9 followed a similar trend, with C-7 substituted derivatives exhibiting IC₅₀ values between 1.3 and 10 mM, and C-5 substituted counterparts showing values from 5.1 to 10 mM. nih.gov

These findings suggest that the electronic and steric properties of substituents on the quinoline ring are critical for effective binding to the active site of MMP-2 and MMP-9. The presence of halogen atoms, such as bromine and fluorine in this compound, could potentially enhance inhibitory activity through various molecular interactions.

| Substituent Position | IC₅₀ against MMP-2 (mM) | IC₅₀ against MMP-9 (mM) |

|---|---|---|

| C-7 | 0.81–10 | 1.3–10 |

| C-5 | 5.7–10 | 5.1–10 |

Investigation of Biofilm Eradication Mechanisms in vitro

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to various surfaces. Biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics and host immune responses. The development of novel anti-biofilm agents is, therefore, a critical area of research.

Halogenated quinolines have emerged as a promising class of compounds with potent biofilm eradication properties. researchgate.netresearchgate.net In vitro studies on halogenated quinoline derivatives have demonstrated their ability to target and eliminate bacterial biofilms, particularly those formed by Gram-positive pathogens like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netresearchgate.net

A key mechanism underlying the anti-biofilm activity of certain halogenated quinolines is the induction of iron starvation. researchgate.net Iron is an essential nutrient for bacterial growth and biofilm formation. One study utilized a halogenated quinoline biofilm-killing agent, identified as RA-HQ-12, to investigate the transcriptional responses of Methicillin-resistant S. aureus (MRSA) and S. epidermidis biofilms. researchgate.net The results from RT-qPCR analysis showed that treatment with RA-HQ-12 at a concentration of 1 µM for 4 hours led to the activation of iron uptake pathways in both bacterial species. researchgate.net This suggests that the compound rapidly induces a state of iron starvation within the biofilm, leading to its disruption and eradication. researchgate.net

The ability of halogenated quinolines to interfere with essential metabolic processes like iron acquisition represents a novel and effective strategy for combating antibiotic-resistant biofilms. Given that this compound is a halogenated quinoline, it is plausible that it could exert similar anti-biofilm effects through an iron-starvation mechanism.

| Compound Class | Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Halogenated Quinolines (e.g., RA-HQ-12) | MRSA, S. epidermidis | Induction of rapid iron starvation | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Bromo 5 Fluoroquinoline Derivatives

Impact of Halogen Substituents on Biological Activity, Selectivity, and Potency

Halogen atoms are critical substituents in the development of potent quinolone antibacterials, and their position on the quinoline (B57606) nucleus significantly impacts the drug's properties. The 6-bromo-5-fluoroquinoline scaffold itself contains two key halogen atoms.

The fluorine atom at the C-6 position is a monumental feature in the evolution of quinolones, giving rise to the highly active fluoroquinolone class. This substitution is associated with a significant enhancement in antibacterial activity, attributed to improved cell penetration and stronger binding to the DNA gyrase-DNA complex. nih.govasm.org While fluorine is generally the optimal substituent at this position, other halogens also confer activity. The general order of potency for substituents at C-6 is F > Cl, Br, CH3 > CN, indicating that the bromo group in this compound provides substantial activity, albeit typically less than a fluoro group. pharmacy180.com

Influence of Substitutions at N-1, C-2, C-3, C-4, C-5, C-7, and C-8 Positions on Pharmacological Potential

The core 4-quinolone structure is essential for antibacterial action, but its potency and spectrum are heavily influenced by substituents at various positions.

N-1 Position: Substitution at the N-1 position is crucial for potent activity. Optimal substituents include small alkyl groups like ethyl, and particularly, a cyclopropyl (B3062369) group, which has been shown to provide superior potency. pharmacy180.comoup.com Aryl groups, such as a difluorophenyl substituent, have also resulted in highly potent compounds. pharmacy180.com

C-2 Position: This position is highly sensitive to substitution. The addition of groups at C-2, such as methyl or hydroxyl, generally leads to a significant decrease or complete loss of antibacterial activity. pharmacy180.comnih.gov This is because the C-2 position is located very close to the binding site of the drug with the DNA gyrase-DNA complex, and any added bulk can sterically hinder this critical interaction. oup.com However, some derivatives where the C-2 position is part of a fused ring with the N-1 atom have shown notable activity. nih.gov

C-3 and C-4 Positions: The carboxylic acid at C-3 and the keto group at C-4 are considered the essential pharmacophore of the quinolone class. nih.gov These two groups are critical for binding to the bacterial DNA gyrase and are indispensable for antimicrobial activity. oup.com Any modification or replacement of the C-3 carboxylic acid (e.g., with an ester or other mimics) or the C-4 oxo group typically results in a dramatic loss of potency. pharmacy180.comoup.com

C-5 Position: As discussed previously, substitutions at C-5 are beneficial. The order of activity is generally NH2 > CH3 > F > H. pharmacy180.com The fluorine atom present in the this compound scaffold is therefore a favorable substituent for antibacterial activity.

C-7 Position: The C-7 position is the most common site for modification and plays a pivotal role in determining the potency, pharmacokinetic properties, and antibacterial spectrum. researchgate.net Optimal substituents are typically 5- or 6-membered nitrogen-containing heterocycles, such as piperazine (B1678402) or aminopyrrolidine rings. pharmacy180.comoup.com The nature of this substituent directly influences the drug's target preference. For instance, a piperazinyl group generally enhances potency against Gram-negative bacteria, while an aminopyrrolidinyl group tends to improve activity against Gram-positive bacteria. oup.commdpi.com

C-8 Position: Substitutions at C-8 can significantly enhance the pharmacological profile. A halogen (F or Cl) at this position generally improves potency against Gram-negative pathogens and anaerobes. pharmacy180.comoup.com A C-8 methoxy (B1213986) group is particularly effective at increasing activity against Gram-positive bacteria, including strains resistant to older fluoroquinolones. pharmacy180.comoup.com

The following table summarizes the general influence of substituents at each position on the antibacterial activity of the quinolone core.

| Position | Role in Activity | Optimal Substituents |

| N-1 | Essential for potency | Cyclopropyl, Ethyl, Difluorophenyl |

| C-2 | Generally detrimental | Hydrogen (unsubstituted) |

| C-3 | Essential pharmacophore | Carboxylic acid (unmodified) |

| C-4 | Essential pharmacophore | Keto group (unmodified) |

| C-5 | Enhances activity | NH2, CH3, F |

| C-6 | Crucial for high potency | F (optimal), Cl, Br |

| C-7 | Modulates spectrum and potency | Piperazine, Aminopyrrolidine |

| C-8 | Enhances potency | F, Cl, OCH3 |

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a decisive role in the biological activity of quinolone derivatives, particularly when chiral centers are introduced into the molecule, either on the core structure or on its substituents. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles because biological targets like enzymes are themselves chiral and can preferentially interact with one stereoisomer.

A classic example within the fluoroquinolone class is the drug ofloxacin (B1677185). Ofloxacin has a tricyclic structure formed by a ring connecting the N-1 and C-8 positions, which introduces a chiral center at the C-3 position of the oxazine (B8389632) ring. oup.comnih.gov Ofloxacin is a racemic mixture of two enantiomers: the S-(-)-isomer and the R-(+)-isomer. Studies have conclusively shown that the antibacterial activity resides almost entirely in the S-(-)-isomer, which is approximately 8 to 125 times more potent than the R-(+)-isomer. nih.govpioneerpublisher.com This more active enantiomer was later marketed as a separate drug, levofloxacin (B1675101), which exhibits twice the activity of the racemic ofloxacin mixture. nih.gov

This difference in activity is attributed to the specific three-dimensional arrangement of the molecule, which dictates how effectively it can fit into the chiral binding pocket of the DNA gyrase-DNA complex. oup.com The incorrect stereoisomer (the R-(+)-isomer, or "distomer") binds poorly and is therefore biologically inactive. oup.com Similar stereochemical considerations apply to chiral substituents at the C-7 position, where the orientation of functional groups on the heterocyclic ring can significantly influence potency and selectivity. acs.org

Analysis of Electronic and Steric Effects of Substituents on Molecular Interactions with Biological Targets

The interaction between a quinolone derivative and its biological targets is governed by a combination of electronic and steric effects exerted by its various substituents. These factors influence everything from cell wall penetration to the precise binding affinity for the enzyme-DNA complex.

Electronic Effects: The electronic properties of substituents, such as electronegativity and resonance, are critical. The C-6 fluorine atom, for example, is a strong electron-withdrawing group. This electronic pull is thought to enhance both cell uptake and the drug's interaction with DNA gyrase, contributing to its significant increase in potency. nih.govasm.org The planarity between the electron-rich C-4 keto group and the C-3 carboxylic acid is considered essential for the chelation of a magnesium ion, which mediates the binding to the target enzymes. nih.govsigmaaldrich.com

Steric Effects: The size and spatial arrangement of substituents (steric factors) are equally important.

Steric Hindrance: As noted, steric bulk at the C-2 position is highly unfavorable as it physically obstructs the drug from properly docking with its target. oup.com

Target Interaction: The substituent at the C-7 position directly interacts with the amino acid residues of DNA gyrase or topoisomerase IV. oup.com The size, shape, and flexibility of this group must be optimized for a snug fit within the enzyme's binding pocket to achieve high potency. Increased bulkiness at this position has also been observed to confer protection from bacterial efflux pumps, a common mechanism of resistance.

Role of 6 Bromo 5 Fluoroquinoline As a Key Synthetic Intermediate in Complex Molecule Synthesis

A Linchpin in Multistep Organic Synthesis Sequences

The utility of 6-bromo-5-fluoroquinoline as a precursor in multistep organic synthesis is primarily attributed to the presence of the bromine atom, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The bromo group at the 6-position of the quinoline (B57606) ring is amenable to several key transformations, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions allow for the introduction of a diverse range of substituents at this position, thereby enabling the elongation of carbon chains, the introduction of aryl and heteroaryl moieties, and the formation of carbon-nitrogen bonds.

For instance, in a synthetic sequence targeting complex bioactive molecules, this compound can be strategically employed in the initial steps to introduce a key structural fragment. The subsequent functionalization of other positions on the quinoline ring or on the newly introduced substituent can then be carried out to build up molecular complexity. The fluorine atom at the 5-position can also influence the reactivity of the quinoline ring system and can be a desirable feature in the final target molecule due to its potential to enhance metabolic stability and binding affinity.

| Reaction Type | Reactant | Catalyst/Reagents | Resulting Bond | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | C-C | 6-Aryl-5-fluoroquinolines |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | C-C (sp) | 6-Alkynyl-5-fluoroquinolines |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N | 6-Amino-5-fluoroquinolines |

A Foundational Building Block for Diverse Heterocyclic Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at various positions is crucial for the development of new therapeutic agents. nih.gov this compound serves as an excellent starting point for the construction of a multitude of diverse heterocyclic scaffolds.

Through palladium-catalyzed cross-coupling reactions, a wide variety of heterocyclic systems can be appended to the quinoline core at the 6-position. For example, coupling with heteroarylboronic acids in a Suzuki reaction can lead to the formation of bi-heterocyclic systems. nih.gov Similarly, Sonogashira coupling with terminal alkynes bearing other heterocyclic motifs can generate extended conjugated systems with unique electronic and photophysical properties. nih.gov

Furthermore, the initial product from a cross-coupling reaction can undergo subsequent intramolecular cyclization reactions to form fused polycyclic heterocyclic systems. For instance, an alkyne introduced via Sonogashira coupling can be further elaborated to construct a new ring fused to the quinoline scaffold. researchgate.net This versatility allows chemists to access a broad chemical space of novel heterocyclic structures, which is of paramount importance in the search for new drug candidates and functional materials.

| Starting Material | Coupling Partner | Reaction | Resulting Scaffold |

| This compound | Pyridine-3-boronic acid | Suzuki Coupling | 6-(Pyridin-3-yl)-5-fluoroquinoline |

| This compound | Ethynyl-thiophene | Sonogashira Coupling | 6-(Thiophen-2-ylethynyl)-5-fluoroquinoline |

| This compound | Morpholine (B109124) | Buchwald-Hartwig Amination | 4-(5-Fluoroquinolin-6-yl)morpholine |

Application in the Generation of Diversified Chemical Libraries for Drug Discovery Research

The principles of combinatorial chemistry are often employed in drug discovery to rapidly generate a large number of structurally related compounds for biological screening. The reactivity profile of this compound makes it an ideal substrate for the creation of such diversified chemical libraries.

Starting from this single precursor, a multitude of derivatives can be synthesized in a parallel fashion by employing a variety of coupling partners in palladium-catalyzed reactions. For example, a library of 6-aryl-5-fluoroquinolines can be generated by reacting this compound with a diverse set of commercially available arylboronic acids in a Suzuki coupling reaction. Similarly, libraries of 6-amino-5-fluoroquinolines can be prepared through the Buchwald-Hartwig amination with a collection of different amines.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the 6-position of the 5-fluoroquinoline (B1202552) scaffold. The resulting libraries of compounds can then be screened against various biological targets, such as kinases or other enzymes, to identify new lead compounds for drug development. arabjchem.orged.ac.uk The efficiency and robustness of these palladium-catalyzed reactions make this compound a valuable tool in modern medicinal chemistry for accelerating the discovery of novel therapeutic agents.

| Library Type | Core Scaffold | Diversification Reaction | Variable R-Group Source |

| 6-Aryl-5-fluoroquinolines | 5-Fluoroquinoline | Suzuki Coupling | Array of arylboronic acids |

| 6-Alkynyl-5-fluoroquinolines | 5-Fluoroquinoline | Sonogashira Coupling | Array of terminal alkynes |

| 6-Amino-5-fluoroquinolines | 5-Fluoroquinoline | Buchwald-Hartwig Amination | Array of primary and secondary amines |

Future Research Directions and Translational Perspectives for 6 Bromo 5 Fluoroquinoline

Development of Novel and Efficient Synthetic Methodologies

Currently, there is no established, optimized synthetic route specifically for 6-bromo-5-fluoroquinoline in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthetic strategies. A primary focus would be the regioselective halogenation of a pre-formed fluoroquinoline or the construction of the quinoline (B57606) ring from appropriately substituted aniline (B41778) precursors.

Potential Synthetic Approaches for Investigation:

| Methodology | Description | Potential Advantages | Key Challenges |

| Late-Stage Halogenation | Introduction of the bromine atom at the C6 position of a 5-fluoroquinoline (B1202552) precursor. This could involve electrophilic bromination reactions. | Could leverage existing syntheses of 5-fluoroquinoline. | Achieving high regioselectivity to avoid bromination at other positions. |

| Ring Synthesis from Halogenated Precursors | Utilizing a 4-bromo-3-fluoroaniline (B116652) derivative as a starting material in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. | Potentially high control over the final substitution pattern. | Availability and stability of the starting aniline derivative. |

| Metal-Catalyzed Cross-Coupling | Palladium or copper-catalyzed reactions could be explored to introduce the bromo or fluoro substituents at specific positions of a quinoline intermediate. | High functional group tolerance and potential for diversification. | Catalyst selection and optimization of reaction conditions. |

The development of a robust synthetic pathway is the gateway to enabling all further biological and medicinal chemistry studies of this compound.

Advanced Mechanistic Studies on Target Interactions at a Molecular Level

The biological targets of this compound are currently unknown. Based on the general activity of the broader fluoroquinolone class, initial investigations would logically focus on bacterial topoisomerases like DNA gyrase and topoisomerase IV. However, the unique halogenation pattern might confer novel target specificities.

Future mechanistic studies should aim to:

Identify Biological Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular binding partners of this compound in various organisms or cell lines.

Characterize Binding Interactions: Once a target is identified, biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) would be crucial to elucidate the precise molecular interactions. These studies would reveal the role of the bromine and fluorine atoms in target binding and affinity.

Elucidate Mechanism of Action: Functional assays would be necessary to determine how the binding of this compound to its target translates into a biological effect (e.g., enzyme inhibition, disruption of protein-protein interactions).

Computational Design and In Silico Screening of Next-Generation Derivatives

Computational chemistry offers a powerful toolset for exploring the potential of the this compound scaffold before extensive synthetic work is undertaken. In silico approaches can guide the design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key Computational Strategies:

| Technique | Application for this compound Derivatives |

| Molecular Docking | Predicting the binding modes and affinities of this compound and its virtual derivatives against known biological targets (e.g., bacterial gyrase, viral proteases, human kinases). |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of a series of synthesized this compound analogs with their biological activity to guide the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex over time to assess the stability of the interaction and identify key residues involved in binding. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize derivatives with drug-like characteristics for synthesis. |

These computational studies would be instrumental in building a virtual library of next-generation derivatives, allowing for a more focused and efficient synthetic effort.

Exploration of Emerging Biological Applications beyond Established Research Areas

While the fluoroquinolone core suggests antibacterial activity, the unique electronic properties imparted by the bromine and fluorine substituents could lead to novel biological applications. Future research should not be confined to antibacterial screening but should explore a wider range of therapeutic areas.

Potential Emerging Applications to Investigate:

Antiviral Activity: Quinolone derivatives have shown promise against a variety of viruses. nih.gov Screening this compound and its analogs against viral targets such as proteases, polymerases, and entry proteins could uncover new antiviral leads.

Antiparasitic Activity: The quinoline ring is a key feature of several antimalarial drugs. Evaluation against parasites like Plasmodium falciparum, Leishmania, and Trypanosoma species is a logical avenue for exploration. nih.gov

Anticancer Activity: Certain substituted quinolines have demonstrated cytotoxic effects against cancer cell lines. nih.govmdpi.com Investigating the antiproliferative activity of this compound in various cancer models could reveal its potential as an oncology drug candidate.

Enzyme Inhibition: The scaffold could be tailored to inhibit other classes of enzymes relevant to human diseases, such as kinases or phosphatases, by modifying substituents on the quinoline ring.

Q & A

What are the key considerations for optimizing the synthesis of 6-Bromo-5-fluoroquinoline to ensure high yield and purity?

Answer:

Synthesis optimization requires careful control of halogenation and fluorination steps. For example, multi-step protocols involving direct bromination/fluorination of quinoline precursors (e.g., using N-bromosuccinimide or Selectfluor®) must balance reaction time, temperature, and stoichiometry to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product . Monitoring intermediates using TLC or HPLC ensures reaction progression.

How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₅BrFN⁺ at m/z 226.0451) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and halogen/hydrogen bonding interactions, if single crystals are obtained .

What strategies are recommended for analyzing contradictory biological activity data reported for this compound derivatives?

Answer:

Discrepancies may arise from differences in:

- Purity : Validate compound purity (>98% via HPLC) to exclude impurities affecting activity .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Structural Confirmation : Re-examine regiochemistry (e.g., bromine/fluorine positions) using spectroscopic data to rule out isomer contamination .

Reproducibility requires independent validation in multiple labs and transparent reporting of protocols .

What methodological approaches are used to study the structure-activity relationships (SAR) of this compound in drug discovery?

Answer:

SAR studies involve:

- Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 5-Bromo-6-fluoro vs. 6-Bromo-5-fluoro) to assess impacts on target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinase targets) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cancer cell lines to correlate substituents with potency .

How should researchers design experiments to evaluate the solubility and stability of this compound under various experimental conditions?

Answer:

- Solubility Screening : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis .

- Stability Studies : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity : Store aliquots in amber vials and assess photodegradation under UV/visible light .

What are the best practices for ensuring reproducibility in synthetic protocols involving this compound?

Answer:

- Detailed Documentation : Record exact reagent grades, catalyst loadings (e.g., Pd(PPh₃)₄ for Suzuki coupling), and inert atmosphere conditions (N₂/Ar) .

- Batch Consistency : Use standardized starting materials (e.g., quinoline-5-amine) and validate lot-to-lot variability via NMR .

- Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo to facilitate replication .

How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Model transition states (e.g., bromine-iodine exchange in Buchwald-Hartwig amination) using Gaussian or ORCA .

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for cross-coupling (e.g., Suzuki-Miyaura) .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to optimize catalyst and solvent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.